molecular formula C23H24N2O4 B11406303 6-ethyl-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one

6-ethyl-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one

Cat. No.: B11406303
M. Wt: 392.4 g/mol
InChI Key: NDHJWWHQZBMIEB-UHFFFAOYSA-N
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Description

6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one , is a chemical compound with the following structure:

Structure:C19H18O4\text{Structure:} \quad \text{C}_{19}\text{H}_{18}\text{O}_4 Structure:C19​H18​O4​

Preparation Methods

Synthetic Routes:: One method to synthesize this compound involves the reaction of 6-methoxy-2-hydroxychromone with 4-methoxyphenethylamine. The proposed mechanism includes acylation of the amine group followed by cyclization to form the chromone ring. The overall yield is approximately 74% .

Chemical Reactions Analysis

Reactions::

    Acylation: The initial step involves acylation of the amine group using a suitable acylating agent.

    Cyclization: The acylated intermediate undergoes intramolecular cyclization to form the chromone ring.

Common Reagents and Conditions::
  • Acylating agent (e.g., acetic anhydride)
  • Base (e.g., pyridine)
  • Solvent (e.g., dichloromethane)

Major Products:: The major product is the desired 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological effects, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe in biological studies.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, similar compounds include other chromones and piperazine derivatives.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

6-ethyl-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-3-16-8-9-20-17(14-16)19(26)15-22(29-20)23(27)25-12-10-24(11-13-25)18-6-4-5-7-21(18)28-2/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

NDHJWWHQZBMIEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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